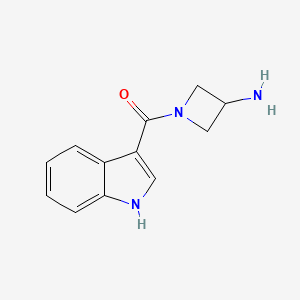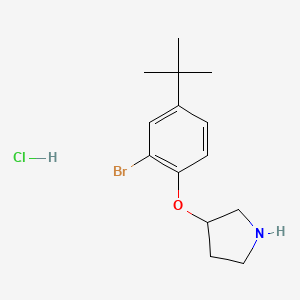![molecular formula C11H16N2O2 B1466586 2-[(3-アミノアゼチジン-1-イル)メチル]-6-メトキシフェノール CAS No. 1466161-39-6](/img/structure/B1466586.png)
2-[(3-アミノアゼチジン-1-イル)メチル]-6-メトキシフェノール
説明
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環状アミノ酸誘導体の合成
この化合物は、新規ヘテロ環状アミノ酸誘導体の合成に用いられます。 これらの誘導体は、NH-ヘテロ環のアザ-マイケル付加によって生成され、これは官能化されたアゼチジン環およびオキセタン環を生成する重要なステップです 。これらの環は、さまざまな生物活性分子に存在するため、重要です。
非イミダゾールヒスタミンH3受容体アゴニストの開発
研究者は、この化合物を、中枢神経系の活動に重要な役割を果たすヒスタミンH3受容体(H3R)の部分アゴニストとして特定しました 。この発見は、睡眠、認知、食物摂取などの生理学的プロセスを調節するために使用できる、高親和性非イミダゾールH3Rアゴニストの開発にとって特に重要です。
薬理学的研究
この化合物に存在するアゼチジンサブユニットは、そのファーマコフォア特性で知られています。 これは、潜在的な治療薬を含む、さまざまな生物活性を持つ分子の設計に使用されます 。これは、創薬および開発のための薬理学的研究において貴重な資産です。
作用機序
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the compound’s structure and properties. For example, compounds containing an azetidine ring, like this one, are often used in drug design due to their ability to mimic the structure of peptides .
Mode of Action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the azetidine ring and the methoxy group could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its physicochemical properties, such as its solubility, stability, and molecular size. For example, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to decreased production of the pathway’s end products .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could decrease at high temperatures or extreme pH values .
生化学分析
Biochemical Properties
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits binding affinity towards cytochrome P450 enzymes, influencing their metabolic activity .
Cellular Effects
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction modulates neurotransmitter release and affects various physiological processes. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol inhibits certain cytochrome P450 enzymes, altering their metabolic activity and influencing drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed. For example, high doses of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to neurotoxicity and liver damage in animal models . Threshold effects have also been reported, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can modulate the levels of specific metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation . The distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within tissues is also influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is crucial for its biochemical activity and physiological effects .
特性
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-3-8(11(10)14)5-13-6-9(12)7-13/h2-4,9,14H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCUELCZLMFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466504.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)

![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)

![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)

![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)

![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
